1-[(5-Methoxy-1-methyl-1H-benzimidazol-2-YL)thio]-3,3-dimethylbutan-2-one
Overview
Description
Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole . It is a common motif in many pharmaceuticals and therapeutic drugs due to its broad range of chemical and biological properties .
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives typically consists of a benzene ring fused to an imidazole ring . The specific structure of “1-[(5-Methoxy-1-methyl-1H-benzimidazol-2-YL)thio]-3,3-dimethylbutan-2-one” would include these rings, along with additional functional groups specified in the name of the compound.Chemical Reactions Analysis
Benzimidazole and its derivatives are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and they can undergo electrophilic substitution reactions . The specific reactions that “this compound” would participate in are not specified in the literature I have access to.Physical and Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives can vary widely depending on the specific compound . These properties can include solubility, melting point, boiling point, and more.Scientific Research Applications
Antibacterial Properties
1-[(5-Methoxy-1-methyl-1H-benzimidazol-2-YL)thio]-3,3-dimethylbutan-2-one and related compounds have been researched for their antibacterial properties. Studies have shown that certain benzimidazole derivatives exhibit antibacterial activity against Gram-positive bacteria. Specifically, compounds such as 2-methoxy-6-(5-H/methyl/chloro/nitro-1H-benzimidazol-2-yl)phenols have been synthesized and characterized, demonstrating effectiveness against various bacterial strains (Tavman et al., 2009). Another study focusing on similar compounds also reported antibacterial effects, suggesting potential applications in antimicrobial therapy (Tavman et al., 2009).
Antimicrobial and Anti-Helicobacter Pylori Activity
Compounds derived from benzimidazole, such as 2-[[(2-Pyridyl)methyl]thio]-1H-benzimidazoles, have shown selective antibacterial properties for Helicobacter spp. These compounds, through structural modifications, have been developed to retain their antibacterial potency while eliminating proton pump inhibitor activity, making them specific in their action (Kühler et al., 2002).
Chemoselective Reduction and Synthesis
In the field of organic synthesis, benzimidazole derivatives have been used for chemoselective reduction processes. For example, the reduction of double bonds in certain benzimidazoleacetonitriles using NaBH4 has been explored, highlighting the compound's role in organic synthesis and potential pharmaceutical applications (Sadhu, Reddy & Dubey, 2016).
Corrosion Inhibition
Benzimidazole derivatives have been studied for their corrosion inhibition properties. Research has shown that these compounds can effectively inhibit mild steel corrosion in acidic environments, making them potential candidates for industrial applications in corrosion prevention (Yadav, Behera, Kumar & Sinha, 2013).
Mechanism of Action
Target of Action
It’s known that benzimidazole derivatives, which this compound is a part of, can bind to dna grooves and have peroxide mediated dna-cleavage properties .
Mode of Action
The mode of action of 1-[(5-Methoxy-1-methyl-1H-benzimidazol-2-YL)thio]-3,3-dimethylbutan-2-one involves its interaction with DNA grooves, leading to peroxide mediated DNA-cleavage . This interaction can lead to high cytotoxic activities .
Biochemical Pathways
It’s known that benzimidazole derivatives can interfere with the formation of fungal hyphae , suggesting that this compound may affect similar pathways.
Result of Action
The molecular and cellular effects of this compound’s action include DNA cleavage, which can lead to cytotoxic activities . This suggests that the compound may have potential applications in cancer treatment.
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
1-[(5-Methoxy-1-methyl-1H-benzimidazol-2-YL)thio]-3,3-dimethylbutan-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell. The nature of these interactions is primarily inhibitory, where the compound binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity .
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation rates. Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, resulting in altered metabolite levels and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, leading to enzyme inhibition. This inhibition can result in the accumulation of substrates and a decrease in the production of products, thereby disrupting normal cellular functions. Furthermore, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound remains stable under certain conditions, it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function. At higher doses, it can cause toxic or adverse effects, including cellular damage or apoptosis. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological effect without causing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For instance, the compound can inhibit enzymes involved in the glycolytic pathway, leading to reduced glucose metabolism and altered energy production. Additionally, it can affect the levels of various metabolites, thereby influencing overall metabolic flux .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in certain cellular compartments. The compound’s distribution is crucial for its biological activity, as it needs to reach specific sites within the cell to exert its effects .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The precise localization of the compound determines its interaction with various biomolecules and its overall biological effects .
Properties
IUPAC Name |
1-(5-methoxy-1-methylbenzimidazol-2-yl)sulfanyl-3,3-dimethylbutan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2S/c1-15(2,3)13(18)9-20-14-16-11-8-10(19-5)6-7-12(11)17(14)4/h6-8H,9H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGIUEAVXLPQMSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CSC1=NC2=C(N1C)C=CC(=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20357765 | |
Record name | 1-[(5-Methoxy-1-methyl-1H-benzimidazol-2-yl)sulfanyl]-3,3-dimethylbutan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20357765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
302929-96-0 | |
Record name | 1-[(5-Methoxy-1-methyl-1H-benzimidazol-2-yl)sulfanyl]-3,3-dimethylbutan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20357765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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